molecular formula C9H14N2 B14177908 N~1~,N~1~,5-Trimethylbenzene-1,3-diamine CAS No. 857003-42-0

N~1~,N~1~,5-Trimethylbenzene-1,3-diamine

Cat. No.: B14177908
CAS No.: 857003-42-0
M. Wt: 150.22 g/mol
InChI Key: HOOQNUUBZAQERR-UHFFFAOYSA-N
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Description

N~1~,N~1~,5-Trimethylbenzene-1,3-diamine is an organic compound with the molecular formula C9H14N2 It is a derivative of benzene, where three methyl groups and two amino groups are attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

N~1~,N~1~,5-Trimethylbenzene-1,3-diamine can be synthesized through several methods. One common approach involves the nitration of mesitylene (1,3,5-trimethylbenzene) followed by reduction. The nitration process typically uses nitric acid and sulfuric acid as reagents, and the reaction is carried out under controlled temperature conditions. The resulting nitro compound is then reduced using hydrogen gas in the presence of a catalyst such as palladium on carbon to yield N1,N~1~,5-Trimethylbenzene-1,3-diamine .

Industrial Production Methods

Industrial production of N1,N~1~,5-Trimethylbenzene-1,3-diamine often involves large-scale nitration and reduction processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and distillation are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N~1~,N~1~,5-Trimethylbenzene-1,3-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the amino groups, potentially leading to the formation of secondary or tertiary amines.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution can introduce various functional groups onto the benzene ring .

Scientific Research Applications

N~1~,N~1~,5-Trimethylbenzene-1,3-diamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N1,N~1~,5-Trimethylbenzene-1,3-diamine exerts its effects involves interactions with various molecular targets. The amino groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that interact with specific pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3-Trimethylbenzene (Hemimellitene)
  • 1,2,4-Trimethylbenzene (Pseudocumene)
  • 1,3,5-Trimethylbenzene (Mesitylene)

Uniqueness

N~1~,N~1~,5-Trimethylbenzene-1,3-diamine is unique due to the presence of both amino and methyl groups on the benzene ring.

Properties

CAS No.

857003-42-0

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

3-N,3-N,5-trimethylbenzene-1,3-diamine

InChI

InChI=1S/C9H14N2/c1-7-4-8(10)6-9(5-7)11(2)3/h4-6H,10H2,1-3H3

InChI Key

HOOQNUUBZAQERR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)N(C)C)N

Origin of Product

United States

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